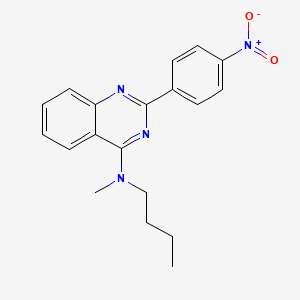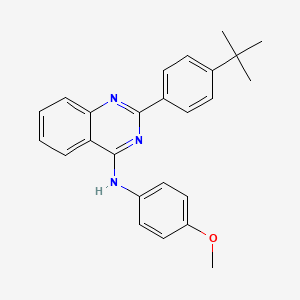
N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a butyl and methyl group on the nitrogen atom, and a nitrophenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where 2-chloroquinazoline reacts with 4-nitroaniline.
Alkylation: The final step involves the alkylation of the nitrogen atom with butyl and methyl groups, typically using butyl bromide and methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can enhance binding affinity through hydrogen bonding and π-π interactions, while the quinazoline core can interact with active sites of enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butyl-N-methyl-2-phenylquinazolin-4-amine: Lacks the nitro group, which may result in different biological activity.
N-butyl-N-methyl-2-(4-methoxyphenyl)quinazolin-4-amine: Contains a methoxy group instead of a nitro group, affecting its electronic properties and reactivity.
Uniqueness
N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
Propriétés
Formule moléculaire |
C19H20N4O2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H20N4O2/c1-3-4-13-22(2)19-16-7-5-6-8-17(16)20-18(21-19)14-9-11-15(12-10-14)23(24)25/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
MDDCKWACBAFWGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11631596.png)
![(5E)-1-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631609.png)
![2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11631615.png)

![N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11631631.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11631635.png)
![Propan-2-yl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11631643.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631651.png)

![N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11631659.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631666.png)
![(2Z)-6-benzyl-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631668.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol](/img/structure/B11631676.png)
![7-Phenyl-4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11631684.png)
